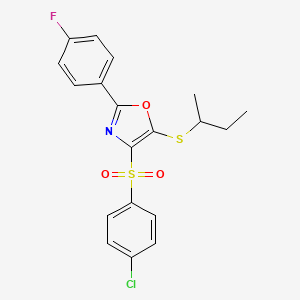

![molecular formula C15H9ClFN3OS B2981003 N-[5-(4-氯苯基)-1,2,4-噻二唑-3-基]-2-氟苯甲酰胺 CAS No. 690645-61-5](/img/structure/B2981003.png)

N-[5-(4-氯苯基)-1,2,4-噻二唑-3-基]-2-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

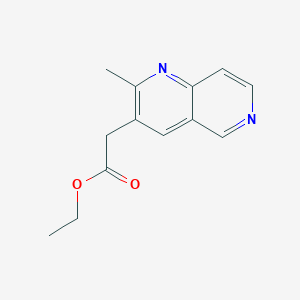

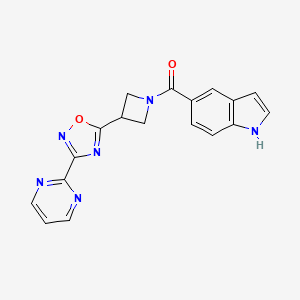

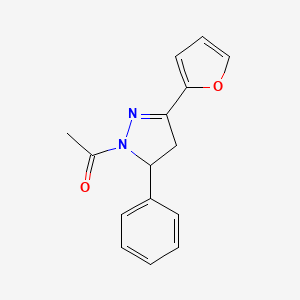

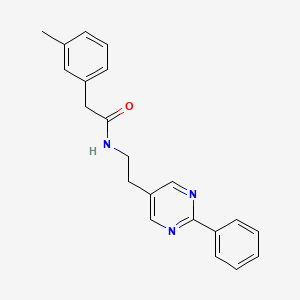

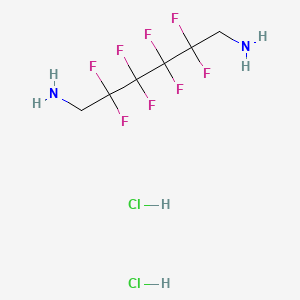

“N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide” is a complex organic compound that contains several functional groups. It has a thiadiazole ring, which is a type of heterocyclic compound containing nitrogen and sulfur atoms. It also contains a chlorophenyl group and a fluorobenzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, chlorophenyl group, and fluorobenzamide group would each contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the thiadiazole ring might participate in reactions with electrophiles or nucleophiles. The chlorophenyl and fluorobenzamide groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces within the compound .科学研究应用

Antimicrobial Activity

1,2,4-Thiadiazole derivatives have been recognized for their antimicrobial properties. They can inhibit the growth of various bacteria and are valuable in the development of new antibiotics to combat resistant strains .

Antituberculosis

These compounds also show promise in treating tuberculosis due to their ability to interfere with bacterial cell wall synthesis .

Anti-inflammatory

The anti-inflammatory properties of 1,2,4-thiadiazole derivatives make them candidates for developing new anti-inflammatory drugs .

Carbonic Anhydrase Inhibitor

As carbonic anhydrase inhibitors, these derivatives could be used in managing conditions like glaucoma or mountain sickness .

Anticonvulsants

Their anticonvulsant activity suggests potential applications in treating epilepsy or preventing seizures .

Antihypertensive

These derivatives could contribute to antihypertensive drug development, helping manage high blood pressure .

Antioxidant

The antioxidant properties of 1,2,4-thiadiazole derivatives could be harnessed in therapies aimed at reducing oxidative stress-related damage .

Anticancer

Lastly, their anticancer activity indicates that they could be used in creating new chemotherapy agents or as part of targeted cancer therapies .

作用机制

Target of Action

Similar compounds have shown activity against various cell lines

Mode of Action

It’s suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Biochemical Pathways

Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.

Pharmacokinetics

Similar compounds have shown good dpp-4 inhibitory activity , which suggests that they may have favorable pharmacokinetic properties

Result of Action

Similar compounds have shown certain anti-tobacco mosaic virus activity , suggesting that they may have antiviral properties at the molecular and cellular levels.

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds

安全和危害

未来方向

属性

IUPAC Name |

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFN3OS/c16-10-7-5-9(6-8-10)14-19-15(20-22-14)18-13(21)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUFTLQCLRXHNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NSC(=N2)C3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

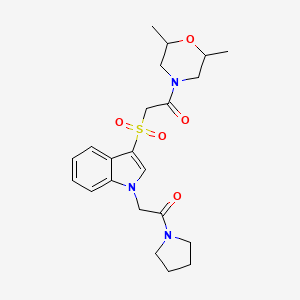

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2980933.png)

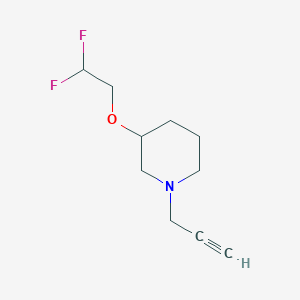

![(2,4-dimethylphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980935.png)